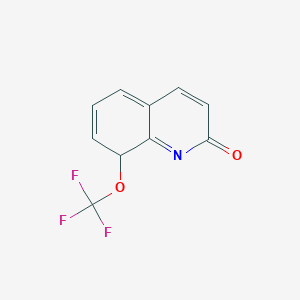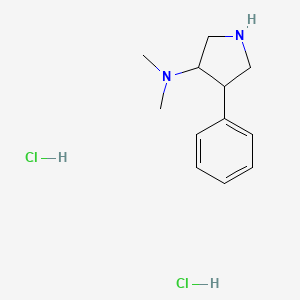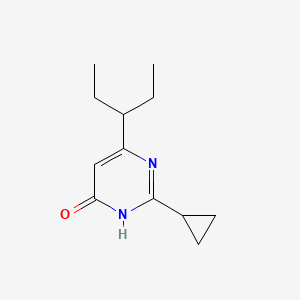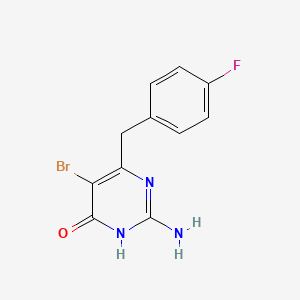![molecular formula C14H23NO5 B1487260 1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid CAS No. 2206969-87-9](/img/structure/B1487260.png)
1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid
Übersicht
Beschreibung
“1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid” is a chemical compound with the molecular formula C14H23NO5 and a molecular weight of 285.34 g/mol. It is also known as "6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid" .
Physical and Chemical Properties This compound is a solid at room temperature . Its InChI code is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-4-6-14(7-5-9)8-10(14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) and its InChI key is ZVLAJPFWOQGYPB-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Peptidomimetics
A significant application of compounds related to 1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid is in the synthesis of peptides and peptidomimetics. For example, the synthesis of heterospirocyclic N-(2H-azirin-3-yl)-L-prolinates, which serve as new dipeptide synthons, demonstrates the utility of spirocyclic compounds in peptide synthesis. These synthons undergo expected reactions with carboxylic acids and thioacids, proving their potential as dipeptide building blocks for the synthesis of peptides such as nonapeptides, which are analogs of natural peptides and have applications in developing therapeutic agents (Suter, Stoykova, Linden, & Heimgartner, 2000).
Constrained Peptidomimetics
The development of constrained peptidomimetics using spirocyclic compounds is another notable application. Spirolactams, for example, have been synthesized as conformationally restricted pseudopeptides. These compounds serve as surrogates for the Pro-Leu and Gly-Leu dipeptides, demonstrating the role of spirocyclic compounds in mimicking peptide structures and potentially modulating biological activity. This has implications for drug design, where the stability and specificity of peptide interactions are critical (Fernandez et al., 2002).
Synthesis of Bicyclic Peptidomimetics
Compounds related to this compound have been used in the synthesis of bicyclic peptidomimetics. For instance, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been shown to be a versatile building block for cyclopropyl-containing amino acids. This highlights the adaptability of spirocyclic and related compounds in constructing complex molecular architectures with potential applications in medicinal chemistry and drug discovery (Limbach, Lygin, Es-Sayed, & Meijere, 2009).
Molecular Structure Studies
The study of the molecular structure of compounds analogous to this compound provides insights into their conformational properties and potential applications. The crystal structure analysis of such compounds helps in understanding the stereochemistry and conformational dynamics, which are crucial for designing molecules with specific biological activities (Jankowska, Gilski, Jaskólski, Grzonka, & Łankiewicz, 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[2.5]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-9-14(10(16)17)8-13(14)4-6-19-7-5-13/h4-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOQGIFBZKOSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC12CCOCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


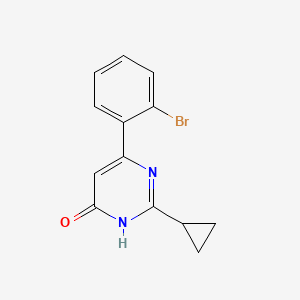
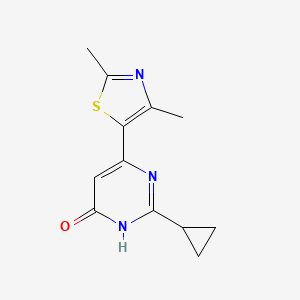
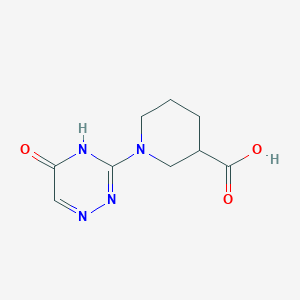
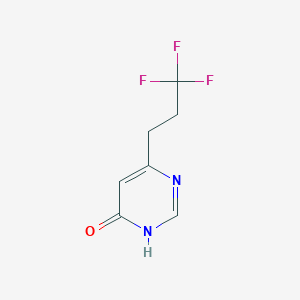
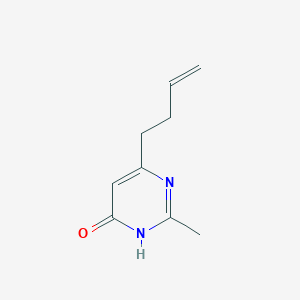


![5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole](/img/structure/B1487192.png)
![2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487194.png)
